molecular formula C8H14N2O2 B1473618 Azetidin-3-yl pyrrolidine-1-carboxylate CAS No. 1510561-68-8

Azetidin-3-yl pyrrolidine-1-carboxylate

Cat. No.: B1473618
CAS No.: 1510561-68-8
M. Wt: 170.21 g/mol
InChI Key: DXFDUFZYOPYHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Azetidin-3-yl pyrrolidine-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it has been shown to impact metabolic pathways, thereby altering the metabolic flux and levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, influencing protein folding and processing .

Properties

IUPAC Name

azetidin-3-yl pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8(10-3-1-2-4-10)12-7-5-9-6-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFDUFZYOPYHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.